molecular formula C15H23NO3 B14355200 N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide CAS No. 90257-40-2

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide

Katalognummer: B14355200
CAS-Nummer: 90257-40-2
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: OXMLYXSTHHRNQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethoxy group, a methoxymethyl group, and a methyl group attached to a phenyl ring, which is further connected to a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide typically involves the following steps:

    Formation of the Phenyl Intermediate: The starting material, 4-ethoxy-3-(methoxymethyl)-5-methylphenol, is synthesized through the alkylation of 4-ethoxy-5-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Amidation Reaction: The phenyl intermediate is then reacted with butanoyl chloride in the presence of a base like pyridine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]acetamide
  • N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]propionamide
  • N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]isobutyramide

Uniqueness

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

90257-40-2

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

N-[4-ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide

InChI

InChI=1S/C15H23NO3/c1-5-7-14(17)16-13-8-11(3)15(19-6-2)12(9-13)10-18-4/h8-9H,5-7,10H2,1-4H3,(H,16,17)

InChI-Schlüssel

OXMLYXSTHHRNQV-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.